The compound can be sourced from various chemical suppliers and is classified under the category of organic compounds, particularly as an indole derivative. It has been studied for its biological activities, including anti-inflammatory and integrase inhibition properties . The compound's specific stereochemistry, indicated by the (S) designation, suggests it may exhibit distinct biological activities compared to its enantiomer.
The synthesis of (S)-Benzyl indoline-2-carboxylate hydrochloride typically involves the esterification of (S)-indoline-2-carboxylic acid with benzyl alcohol. One common method utilized in this process is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is favored for its efficiency and ability to produce high yields of the desired ester .
The molecular structure of (S)-Benzyl indoline-2-carboxylate hydrochloride features an indoline core with a carboxylate group attached to one nitrogen atom and a benzyl group attached to the carbon atom adjacent to the carboxylic acid functionality. The specific stereochemistry at the chiral center influences its biological properties.
(S)-Benzyl indoline-2-carboxylate hydrochloride can participate in various chemical reactions:
The mechanism of action for (S)-Benzyl indoline-2-carboxylate hydrochloride is closely related to its interactions with biological targets, particularly in terms of enzyme inhibition. For instance, derivatives of indole-2-carboxylic acids have been shown to inhibit integrase enzymes by chelating metal ions within their active sites .
While specific physical properties such as density and boiling point are not readily available, some general properties include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
(S)-Benzyl indoline-2-carboxylate hydrochloride has several potential applications in scientific research:
The indoline core’s stereogenic center at C2 necessitates enantioselective synthesis for pharmaceutical applications. Industrial-scale production predominantly employs diastereomeric salt resolution using (R)-α-methylbenzylamine as the chiral selector. Racemic indoline-2-carboxylic acid reacts with the amine in isopropanol, yielding crystalline (2S)-acid·(R)-amine salt (diastereomeric excess >99.5%) while the (2R)-isomer remains in solution [1] [7]. After filtration, the salt undergoes acidolysis with HCl to liberate enantiopure (S)-indoline-2-carboxylic acid. Crucially, the mother liquor containing the (2R)-enriched mixture is racemized under alkaline conditions (140–200°C, 5–15 bar pressure), regenerating racemic acid for iterative resolution cycles. This recycling protocol elevates overall yields to 52.8% after six cycles, far surpassing conventional resolution (35% without recycling) [7].
Table 1: Optimization of Chiral Resolution Parameters
Parameter | Optimal Conditions | Outcome |
---|---|---|
Solvent | Isopropanol | Maximal diastereomeric solubility |
Temperature | 25°C | Crystal purity >99.5% ee (S) |
Racemization Pressure | 7 bar | 98% chemical purity |
Cycle Repetitions | 6 | Cumulative yield: 52.8% |
Alternative routes include asymmetric hydrogenation of 3H-indole precursors, though industrial adoption remains limited due to catalyst cost [6].
Benzyl esterification safeguards the carboxylic acid moiety during downstream synthetic steps. Conventional methods employ Fischer esterification with benzyl alcohol under Brønsted acid catalysis (H₂SO₄), yielding (S)-benzyl indoline-2-carboxylate. However, this approach risks racemization at C2 under prolonged heating [3]. Modern coupling agents like EDCI/DMAP enable efficient esterification below 25°C, preserving stereointegrity with yields >95% [4]. The benzyl group’s stability toward diverse reagents—excluding hydrogenolysis—facilitates selective deprotection later in syntheses.
Deprotection traditionally requires hydrogenolytic conditions (Pd/C, H₂), but sensitive functionalities (e.g., alkenes, nitro groups) necessitate orthogonal strategies. The 4-(tert-butyldimethylsilyloxy)benzyl (4-OTBS Bn) ester variant enables hydrogenolysis-free deprotection: TBS removal with TBAF generates a p-hydroxybenzyl ester, undergoing spontaneous 1,6-elimination to the carboxylic acid under mild base (pH 7.4) [4]. Acidolysis with TFA/DCM (1:1) also cleaves 4-OTBS Bn esters within 5 minutes, offering versatile deprotection routes.
Table 2: Esterification Method Comparison
Method | Conditions | Yield | Stereoretention |
---|---|---|---|
Fischer Esterification | BnOH, H₂SO₄, Δ | 85% | Moderate risk |
EDCI/DMAP Coupling | RT, CH₂Cl₂ | 96% | Excellent |
4-OTBS Bn Ester | EDCI/DMAP, then TBAF or TFA | 94–98% | Excellent |
Converting the free base to its hydrochloride salt significantly enhances physicochemical properties. The counterion effect amplifies aqueous solubility via ion-dipole interactions, with solubility advantage (SA) calculable as:$$SA = \sqrt{K{sp} \times (1 + 10^{pH - pKa})}$$where Ksp is the solubility product of the salt [5]. For (S)-benzyl indoline-2-carboxylate HCl, SA values exceed 30-fold versus the free base in intestinal pH ranges (pH 6.5), directly enhancing bioavailability potential. Additionally, the hydrochloride form suppresses racemization kinetics by protonating the nucleophilic nitrogen, preventing C2 epimerization. Accelerated stability studies confirm <0.1% racemization after 12 months at 2–8°C [3].
Table 3: Hydrochloride Salt Advantages
Property | Free Base | Hydrochloride Salt | Advantage |
---|---|---|---|
Aqueous Solubility | 0.2 mg/mL (pH 7.0) | 8.5 mg/mL (pH 7.0) | 42.5× increase |
Melting Point | 89–92°C (decomp.) | 208–210°C | Improved solid-state stability |
Racemization Rate | 1.2%/month (25°C) | Undetectable | Configurational stability |
While resolution dominates industrial synthesis, catalytic asymmetric methods offer atom-economic alternatives. Chiral phosphine-metal complexes (e.g., Rh-DuPhos) enable asymmetric hydrogenation of dehydroindole-2-carboxylates, achieving 90–95% ee in model systems [6]. Organocatalyzed alkylations employing cinchona alkaloids (e.g., quinidine) dynamically resolve racemic indoline esters via enantioselective protonation, though substrate scope limitations persist. Emerging biocatalytic approaches use engineered transaminases or ketoreductases to desymmetrize prochiral indoline precursors, but industrial scalability requires further development. The primary advantage of catalytic routes—elimination of chiral auxiliaries—must be balanced against stringent catalyst tuning requirements to maintain ee >99.5% [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: